1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol

Catalog No.
S13820979
CAS No.
M.F
C9H17FN2O
M. Wt
188.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluor...

Product Name

1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol

IUPAC Name

1-(6-amino-3-azabicyclo[3.1.1]heptan-3-yl)-3-fluoropropan-2-ol

Molecular Formula

C9H17FN2O

Molecular Weight

188.24 g/mol

InChI

InChI=1S/C9H17FN2O/c10-2-8(13)5-12-3-6-1-7(4-12)9(6)11/h6-9,13H,1-5,11H2

InChI Key

NVXFSRNOMSBPHM-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C2N)CC(CF)O

1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol is a chemical compound with the molecular formula C8H14N2OC_8H_{14}N_2O and a molecular weight of approximately 188.24 g/mol. This compound features a bicyclic structure that incorporates a nitrogen atom within the ring, contributing to its unique properties and potential biological activities. The presence of a fluorine atom in the propanol side chain enhances its chemical reactivity and specificity in biological interactions.

The chemical behavior of 1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol can be characterized by several types of reactions:

  • Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions, making it a potential precursor for further derivatization.
  • Hydrolysis: The alcohol functional group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.
  • Redox Reactions: The compound may also engage in redox reactions, particularly involving the amine group, which can be oxidized or reduced depending on the reaction conditions.

Preliminary studies suggest that 1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol exhibits significant biological activity, particularly as a potential therapeutic agent. Its structural similarity to known neurotransmitters may allow it to interact with various receptors in the central nervous system, potentially influencing neurotransmission and providing avenues for treating neurological disorders.

The synthesis of 1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol can be achieved through several methods:

  • Cyclization Reactions: Utilizing appropriate precursors, cyclization can yield the bicyclic structure characteristic of this compound.
  • Fluorination Reactions: The introduction of the fluorine atom can be accomplished using fluorinating agents such as N-fluorobenzenesulfonimide or other selective fluorination techniques.
  • Amine Functionalization: The amine group can be introduced or modified through reductive amination or other amine coupling strategies.

The unique properties of 1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol make it suitable for various applications:

  • Pharmaceutical Research: Investigated for potential use in treating neurological disorders due to its structural resemblance to neurotransmitters.
  • Chemical Biology: Utilized as a probe to study receptor interactions and signaling pathways in biological systems.

Interaction studies are crucial for understanding how 1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol interacts with biological targets:

  • Receptor Binding Assays: These assays can determine the affinity of the compound for specific neurotransmitter receptors.
  • Cellular Assays: Evaluating the compound's effects on cell viability and function can provide insights into its therapeutic potential.

Several compounds share structural characteristics with 1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol, highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
6-Amino-3-azabicyclo[3.1.1]heptaneC7H12N2Lacks fluorine; simpler structure
2-AminoindaneC9H11NDifferent bicyclic structure; no alcohol group
4-FluoroamphetamineC9H12FNContains a phenethylamine structure; different pharmacological profile

The presence of both the bicyclic framework and the fluorinated propanol side chain distinguishes 1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol from these similar compounds, potentially enhancing its selectivity and efficacy in biological applications.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

188.13249133 g/mol

Monoisotopic Mass

188.13249133 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types